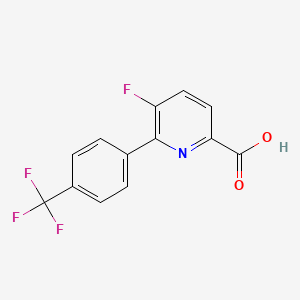
5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a heterocyclic organic compound with the molecular formula C10H11BrINO2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yloxy group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine typically involves the bromination and iodination of a pyridine derivative followed by the introduction of the tetrahydro-2H-pyran-4-yloxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridine ring and its substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
5-Bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and can be incorporated into bioactive molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its interaction with molecular targets and pathways within a system. The bromine and iodine atoms, along with the pyridine ring, can interact with various enzymes and receptors, influencing their activity. The tetrahydro-2H-pyran-4-yloxy group may also play a role in modulating the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine: Similar structure but lacks the iodine atom.
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazolo[3,4-c]pyridine ring instead of a pyridine ring.
Methyl 2-(3-bromo-5-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamido)-4-chlorobenzoate: A more complex molecule with additional functional groups.
Properties
Molecular Formula |
C10H11BrINO2 |
|---|---|
Molecular Weight |
384.01 g/mol |
IUPAC Name |
5-bromo-3-iodo-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H11BrINO2/c11-7-5-9(12)10(13-6-7)15-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
InChI Key |
SNBBCDWMCXAOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[[4-[3-acetamido-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B12076641.png)

![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)






![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
